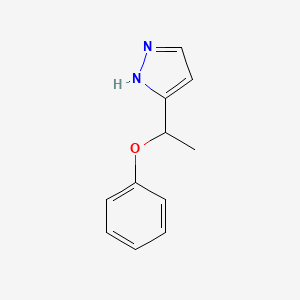

5-(1-phenoxyethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-phenoxyethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(11-7-8-12-13-11)14-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJDPJOZCWCBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 1 Phenoxyethyl 1h Pyrazole

Methodologies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole heterocycle is the cornerstone of the synthesis. Modern organic chemistry offers several powerful methods to achieve this, each with distinct advantages.

Cyclocondensation Approaches

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgjetir.org This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net To obtain the target molecule, 5-(1-phenoxyethyl)-1H-pyrazole, a pre-functionalized diketone, 4-phenoxy-1,3-pentanedione , is required.

The synthesis commences with the condensation of ethyl 2-phenoxypropionate with an acetone (B3395972) equivalent to form the β-diketone. researchgate.net This key intermediate, 4-phenoxy-1,3-pentanedione, possesses the necessary carbon skeleton and the phenoxyethyl moiety. Subsequent reaction with hydrazine hydrate (B1144303) in a suitable solvent leads to a cyclization and dehydration sequence, yielding the desired this compound. The reaction typically proceeds with high regioselectivity due to the differential reactivity of the two carbonyl groups in the diketone.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Phenoxy-1,3-pentanedione | Hydrazine Hydrate | This compound | Cyclocondensation |

1,3-Dipolar Cycloaddition Routes

A powerful and versatile alternative for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or alkene. sonar.chorganic-chemistry.org For the synthesis of this compound, this can be approached in two ways.

The primary route involves the [3+2] cycloaddition of diazomethane (B1218177) (the 1,3-dipole) with a pre-functionalized terminal alkyne, 3-phenoxy-1-butyne (the dipolarophile). The reaction leads to the formation of the pyrazole ring, with the regioselectivity generally favoring the placement of the substituent at the 5-position when a terminal alkyne is used.

An alternative, though often more challenging, cycloaddition would involve the reaction of propyne (B1212725) with 1-diazo-1-phenoxyethane . The synthesis and stability of the phenoxy-substituted diazo compound are critical considerations for this pathway. uniovi.es The cycloaddition provides an atom-economical route to the pyrazole core. researchgate.net

| 1,3-Dipole | Dipolarophile | Product | Reaction Type |

| Diazomethane | 3-Phenoxy-1-butyne | This compound | 1,3-Dipolar Cycloaddition |

| 1-Diazo-1-phenoxyethane | Propyne | This compound | 1,3-Dipolar Cycloaddition |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as highly efficient tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. beilstein-journals.orgresearchgate.netnih.gov This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov

A plausible three-component strategy for the synthesis of this compound could involve the reaction of a ketone (e.g., acetone), an aldehyde derivative bearing the phenoxy group, and hydrazine. For instance, a one-pot reaction could be designed using phenoxyacetaldehyde (B1585835) , acetone , and hydrazine hydrate . In this scenario, an in-situ aldol (B89426) condensation between acetone and phenoxyacetaldehyde would generate an α,β-unsaturated ketone intermediate. Subsequent reaction with hydrazine via a Michael addition followed by cyclization and aromatization would furnish the target pyrazole. The development of such MCRs is a key area of research for synthesizing diverse pyrazole libraries. researchgate.net

Introduction of the 1-Phenoxyethyl Moiety

Pre-functionalization Strategies

Pre-functionalization is often the more direct and regioselective approach. This strategy involves the synthesis of key intermediates that already bear the 1-phenoxyethyl substituent prior to the construction of the pyrazole ring. As detailed in the previous sections, this includes:

Synthesis of 4-phenoxy-1,3-pentanedione: This key precursor for the cyclocondensation route can be synthesized from ethyl 2-phenoxypropionate and an acetyl source. researchgate.net

Synthesis of 3-phenoxy-1-butyne: This alkyne is the critical dipolarophile for the 1,3-dipolar cycloaddition pathway. It can be prepared from propargyl alcohol via conversion to a tosylate or halide, followed by substitution with phenoxide.

By incorporating the desired moiety into the initial building blocks, issues of regioselectivity during the ring-forming step are often minimized.

Post-synthesis Derivatization of Pyrazoles

An alternative pathway involves the functionalization of a pre-existing, simpler pyrazole. This post-synthesis derivatization strategy can be advantageous if the required starting pyrazole is more readily available than the pre-functionalized precursors. However, it may require multiple steps and careful control of reaction conditions to ensure selectivity.

A potential sequence for the synthesis of this compound via this approach is as follows:

Acylation: Start with a simple, commercially available pyrazole, such as 5-methyl-1H-pyrazole. Perform a Friedel-Crafts acylation to introduce an acetyl group, yielding 3-acetyl-5-methyl-1H-pyrazole . The regioselectivity of this step can be challenging.

Reduction: The ketone of the acetyl group is selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to produce 5-(1-hydroxyethyl)-1H-pyrazole .

Etherification: The final phenoxy group is introduced by converting the alcohol into an ether. A Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate such as diethyl azodicarboxylate (DEAD), provides a reliable method for this transformation with phenol (B47542). Alternatively, a Williamson ether synthesis could be attempted by first converting the alcohol to a good leaving group (e.g., a tosylate or bromide) and then reacting it with sodium phenoxide.

While potentially longer, this derivatization route offers flexibility and an alternative when pre-functionalized building blocks are not accessible.

Green Chemistry and Sustainable Synthesis Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. mdpi.comdergipark.org.tr The direct interaction of microwave irradiation with the polar molecules in the reaction mixture allows for rapid and uniform heating, which can overcome activation energy barriers more efficiently. researchgate.net

In the context of pyrazole synthesis, microwave irradiation has been successfully employed for the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. For the synthesis of a compound structurally related to this compound, such as 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol, a microwave-assisted approach has been demonstrated. mdpi.com In a typical procedure, a mixture of the appropriate pyrazole and phenyl glycidyl (B131873) ether can be heated in a microwave reactor at 120 °C for just one minute to afford the desired product. mdpi.com

The synthesis of various 1-aryl-1H-pyrazole-5-amines has also been efficiently achieved using microwave heating in water as a solvent. nih.gov Reactions are typically complete within 10-15 minutes at 150 °C, with yields often ranging from 70-90%. nih.gov This method highlights the potential for using water as a green solvent, further enhancing the sustainability of the process. nih.gov

The benefits of microwave-assisted synthesis are summarized in the following table, showcasing examples from the literature for pyrazole synthesis.

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Starting Materials | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-chloro-5-methyl-1H-pyrazole, phenyl glycidyl ether | 3-Chloro-5-methyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 1 min | 26% | mdpi.com |

| 3,5-dimethyl-1H-pyrazole, phenyl glycidyl ether | 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 1 min | 51% | mdpi.com |

| 3-Aminocrotononitrile, aryl hydrazine | 1-Aryl-1H-pyrazole-5-amines | 10-15 min | 70-90% | nih.gov |

| Ethyl acetoacetate, hydrazine, malononitrile, aldehydes | Pyrano[2,3-c]pyrazole derivatives | 25 min | 88% | rsc.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of pyrazoles. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.netasianpubs.org

Ultrasound irradiation has been effectively used in the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine. asianpubs.org These reactions, carried out in the presence of a Cu(I) catalyst, are completed in 75-90 minutes at 60 °C with high yields. asianpubs.org The use of ultrasound can dramatically reduce reaction times compared to conventional heating methods. asianpubs.org

Furthermore, ultrasound has been employed for the one-pot, three-component synthesis of fused pyrazole systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating the versatility of this technique. scilit.com The synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids has also been achieved under ultrasound irradiation in aqueous media, highlighting its compatibility with green solvents. eurjchem.com

Table 2: Examples of Ultrasound-Assisted Pyrazole Synthesis

| Starting Materials | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| α,β-unsaturated cyanoester, phenyl hydrazine | 1,5-Disubstituted pyrazoles | 75-90 min | High | asianpubs.org |

| Aldehydes, malononitrile, hydrazine hydrate, phthalic anhydride | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Not specified | High | scilit.com |

Flow Chemistry Techniques

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of pyrazoles, including enhanced safety, improved heat and mass transfer, and simplified scale-up. mdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions to maximize yield and selectivity. mdpi.com

The synthesis of 3,5-disubstituted pyrazoles has been accomplished using a continuous-flow setup starting from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields (62–82%) with excellent regioselectivity. mdpi.com Another flow-based approach involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination to produce 3,5-disubstituted pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org

Flow chemistry also enhances the safety of handling hazardous intermediates. For instance, a four-step continuous flow synthesis of pyrazoles from anilines has been developed where a hazardous diazo intermediate is generated and consumed in situ, thus avoiding its isolation and accumulation. mdpi.com

Table 3: Examples of Pyrazole Synthesis using Flow Chemistry

| Reaction Type | Product | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Cyclocondensation of vinylidene keto ester and hydrazine | 3,5-disubstituted pyrazoles | 62-82% | Excellent regioselectivity | mdpi.com |

| Sequential alkyne homocoupling and hydroamination | 3,5-disubstituted pyrazoles | Not specified | Use of readily available starting materials | rsc.org |

| Four-step synthesis from anilines | Substituted pyrazoles | 51-76% | In situ generation and use of hazardous intermediates | mdpi.com |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two regioisomers. Controlling the regioselectivity is a critical aspect of the synthesis of this compound.

The regiochemical outcome is influenced by several factors, including the nature of the substituents on both reactants, the solvent, and the catalyst. conicet.gov.arorganic-chemistry.org For instance, the reaction of a β-ketoester with a substituted hydrazine can yield either a 3- or 5-substituted pyrazolone. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in favor of one isomer compared to polar protic solvents like ethanol. organic-chemistry.org The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), can also dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar

For the synthesis of this compound, the key reaction is the cyclization of a precursor like 4-phenoxy-1,3-pentanedione with hydrazine. The electronic and steric effects of the phenoxyethyl group will play a crucial role in directing the initial nucleophilic attack of the hydrazine, thereby determining the final regiochemistry of the product.

Stereoselectivity is another important consideration, as the 1-phenoxyethyl group contains a chiral center. To obtain an enantiomerically pure product, the synthesis would typically require a stereoselective approach. This could involve starting with an enantiomerically pure precursor, such as chiral (R)- or (S)-1-phenoxyethanol, which would then be elaborated into the corresponding chiral β-diketone before cyclization. Alternatively, a racemic mixture could be synthesized and then resolved into its constituent enantiomers. The merging of different catalytic strategies, such as photochemistry and biocatalysis, is an emerging approach for the stereoselective synthesis of chiral molecules. chemrxiv.org

Elucidation of Reaction Chemistry of 5 1 Phenoxyethyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which bestows upon it a π-electron excess character. mdpi.com This electronic nature dictates its behavior in chemical reactions, particularly in electrophilic and nucleophilic substitutions.

Electrophilic Substitution Pathways

Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. mdpi.comnih.govresearchgate.net This regioselectivity is attributed to the electronic distribution within the aromatic ring, which makes the C4 position the most nucleophilic. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and formylation. slideshare.net For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. slideshare.net Halogenation, such as chlorination or bromination, can also be directed to the C4 position. nih.gov The Duff reaction, utilizing hexamethylenetetramine (HMTA), allows for the formylation of 1-phenyl-1H-pyrazoles, indicating a viable pathway for introducing an aldehyde group at the C4 position of the pyrazole nucleus in related compounds. researchgate.net

Nucleophilic Attack Profiles

The pyrazole nucleus is generally resistant to nucleophilic attack due to its electron-rich nature. However, nucleophilic attacks can occur at the C3 and C5 positions, which are comparatively more electron-deficient than the C4 position. mdpi.comresearchgate.net The presence of strong electron-withdrawing groups on the pyrazole ring can facilitate nucleophilic aromatic substitution. libretexts.org In the context of 5-(1-phenoxyethyl)-1H-pyrazole, the C5 position is already substituted. Therefore, any nucleophilic attack on the pyrazole ring itself would likely be directed towards the C3 position, although such reactions are generally not favored unless the ring is activated.

Transformations Involving the 1-Phenoxyethyl Substituent

The 1-phenoxyethyl substituent attached to the C5 position of the pyrazole ring provides additional avenues for chemical modification. The ether linkage (C-O-C) and the benzylic-type carbon atom are potential sites for reaction.

Cleavage of the ether bond could be achieved under harsh conditions, for example, using strong acids like HBr or HI, which would lead to the formation of a phenol (B47542) and a 5-(1-haloethyl)-1H-pyrazole derivative. However, the stability of the pyrazole ring under such conditions would need to be considered.

The benzylic proton on the carbon adjacent to the pyrazole ring and the phenyl group could potentially be abstracted by a strong base, generating a carbanion. This intermediate could then react with various electrophiles, allowing for further functionalization at this position.

Functionalization and Derivatization Reactions

The functionalization of this compound can be achieved by targeting either the pyrazole nucleus or the substituent. As discussed, electrophilic substitution at the C4 position of the pyrazole ring is a key strategy for introducing new functional groups.

Furthermore, derivatization can be accomplished through N-alkylation or N-acylation at the N1 position of the pyrazole ring, provided it is unsubstituted. slideshare.net The reaction with alkyl halides or acyl chlorides in the presence of a base would yield the corresponding N-substituted pyrazole derivatives.

The synthesis of various pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov While this compound is the product, this general synthetic strategy highlights the potential for creating a wide array of derivatives by varying the initial building blocks. For instance, using different substituted hydrazines would lead to a variety of N-substituted pyrazoles.

Investigations of Reaction Mechanisms

The most common synthesis of the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. nih.gov The regioselectivity of this reaction, determining which nitrogen of the hydrazine derivative bonds to which carbonyl carbon, can often be controlled by the reaction conditions and the nature of the substituents on both reactants. nih.gov

The mechanism of electrophilic substitution on the pyrazole ring follows the typical pathway for aromatic compounds: the electrophile attacks the electron-rich C4 position to form a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.

Nucleophilic aromatic substitution, when it occurs, generally proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. libretexts.org

A proposed mechanistic pathway for the formation of certain pyrazole derivatives involves the nucleophilic attack of a hydrazine on an activated substrate, followed by intramolecular cyclization and elimination steps to yield the final product. semanticscholar.org

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-(1-phenoxyethyl)-1H-pyrazole, distinct signals corresponding to each unique proton in the molecule are expected. The chemical shift (δ) of these signals, their multiplicity (splitting pattern), and their integration values are key to assigning the structure.

The protons of the pyrazole (B372694) ring are expected to appear as distinct signals. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The two protons on the pyrazole ring (at positions 3 and 4) would exhibit characteristic chemical shifts and coupling.

The protons of the phenoxyethyl group would also give rise to a set of characteristic signals. The methine proton (CH) adjacent to the oxygen atom and the pyrazole ring is expected to resonate as a quartet, coupled to the three protons of the adjacent methyl group. The methyl group (CH₃) protons would, in turn, appear as a doublet, coupled to the methine proton. The five protons of the phenyl ring would likely appear in the aromatic region of the spectrum (typically δ 7-8 ppm), with their exact chemical shifts and multiplicities depending on their positions relative to the ether linkage.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (pyrazole) | 10.0 - 13.0 | br s | - |

| H-3 (pyrazole) | ~7.5 | d | ~2.0 |

| H-4 (pyrazole) | ~6.3 | d | ~2.0 |

| Phenyl-H (ortho) | ~6.9 | d | ~8.0 |

| Phenyl-H (meta) | ~7.3 | t | ~8.0 |

| Phenyl-H (para) | ~7.0 | t | ~7.5 |

| CH (ethyl) | ~5.5 | q | ~6.8 |

Note: This is a representative table based on known chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the spectrum would show signals for the two distinct carbons of the pyrazole ring, the two carbons of the ethyl chain, and the carbons of the phenyl ring. The carbon atom of the pyrazole ring attached to the phenoxyethyl substituent (C5) would appear at a significantly downfield shift compared to the other pyrazole carbons. The carbons of the phenyl ring would have chemical shifts characteristic of an ether-substituted benzene (B151609) ring. The methyl carbon of the ethyl group would appear at a high field (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | ~135 |

| C-4 (pyrazole) | ~105 |

| C-5 (pyrazole) | ~150 |

| C-ipso (phenyl) | ~158 |

| C-ortho (phenyl) | ~115 |

| C-meta (phenyl) | ~130 |

| C-para (phenyl) | ~122 |

| CH (ethyl) | ~75 |

Note: This is a representative table based on known chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the methine and methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the pyrazole ring, the ethyl chain, and the phenoxy group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations of the aromatic (phenyl and pyrazole) rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C ether linkage would be a key feature, typically appearing in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

Note: This is a representative table based on known vibrational frequencies for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₁₁H₁₂N₂O, the expected molecular weight is approximately 188.23 g/mol . rsc.org In the mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to this molecular weight.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the cleavage of the bond between the ethyl group and the pyrazole ring, or the loss of the phenoxy group. The observation of fragment ions corresponding to the pyrazole ring and the phenoxyethyl side chain would support the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula of the compound. For C₁₁H₁₂N₂O, the calculated exact mass would be compared to the experimentally determined value to confirm the elemental composition.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the context of this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecular ion, [M+H]⁺, which is then isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. The most likely fragmentation pathways for this compound are dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation behaviors for related heterocyclic and aromatic compounds often involve alpha-cleavage and the loss of stable neutral molecules. libretexts.orgmiamioh.edu For this compound, major fragmentation events would be expected to occur at the ether linkage and the bond connecting the ethyl side chain to the pyrazole ring.

A proposed fragmentation pathway would begin with the precursor ion [M+H]⁺ at an m/z of approximately 189.2. A primary fragmentation would likely involve the cleavage of the C-O bond of the phenoxyethyl moiety, leading to the loss of a neutral phenol (B47542) molecule (C₆H₅OH) and generating a significant fragment ion. Another prominent fragmentation could be the cleavage of the bond between the ethyl group and the pyrazole ring. Further fragmentation of the pyrazole ring itself, often characterized by the loss of N₂ or HN₃, can also occur, providing definitive evidence for the heterocyclic core. lifesciencesite.com

The table below outlines the proposed major fragments for this compound based on its structure and common fragmentation patterns observed in similar molecules.

| Proposed Fragment | m/z (approx.) | Origin |

|---|---|---|

| [M+H]⁺ | 189.2 | Protonated Parent Molecule |

| [M - C₆H₅O]⁺ | 96.1 | Loss of Phenoxy Radical |

| [C₈H₉]⁺ | 105.1 | Phenoxyethyl Cation |

| [C₆H₅O]⁺ | 93.1 | Phenoxy Cation |

| [C₃H₄N₂]H⁺ | 69.1 | Protonated Pyrazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to an excited state. The resulting spectrum provides insights into the electronic structure, particularly the nature of conjugated systems. elte.hu The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic and heterocyclic components.

The pyrazole ring and the phenyl ring of the phenoxy group are the primary chromophores. elte.hu

π → π Transitions:* These high-intensity transitions are expected due to the conjugated π-electron systems of the pyrazole and phenyl rings. For pyrazole derivatives, these transitions are typically observed at higher energies (shorter wavelengths), often in the 200–300 nm range. acs.orgrsc.org The presence of the phenyl ring can lead to a bathochromic (red) shift in the maximum absorbance (λmax). acs.org

n → π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyrazole ring or the oxygen atom of the ether, to an anti-bonding π* orbital. These transitions typically occur at longer wavelengths compared to π → π* transitions. mdpi.com

Studies on structurally similar pyrazole compounds show characteristic absorption bands that support these assignments. For instance, pyrazole itself has a maximum absorption at approximately 210 nm in the gas phase. researchgate.net Phenyl-substituted pyrazoles exhibit strong absorptions around 250 nm, attributed to the π–π* transitions of the aromatic system. acs.orgnist.gov The presence of an extended conjugated system in some pyrazole derivatives can push absorption maxima to longer wavelengths, such as 325 nm. nepjol.info

| Electronic Transition Type | Associated Chromophore | Expected λmax Range (nm) | Reference Finding |

|---|---|---|---|

| π → π | Pyrazole Ring | ~210 - 230 | Simple pyrazoles show absorption in this region. researchgate.net |

| π → π | Phenyl Ring | ~250 - 290 | Aromatic moieties on pyrazoles typically show bands in this range. acs.orgrsc.org |

| n → π* | N atoms (pyrazole), O atom (ether) | >300 | Observed in pyrazole systems with non-bonding electrons. mdpi.comnepjol.info |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. creative-biostructure.com This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing and supramolecular architecture.

While the specific crystal structure for this compound is not publicly documented, analysis of related pyrazole derivatives in the Cambridge Structural Database reveals common structural motifs and packing patterns. iucr.orgnih.gov Pyrazole compounds frequently crystallize in common crystal systems such as monoclinic or triclinic, with space groups like P2₁/c or P-1 being prevalent. acs.orgnih.govmdpi.com

A key feature of 1H-unsubstituted pyrazoles is their ability to act as both hydrogen bond donors (the N-H group) and acceptors (the sp²-hybridized nitrogen atom). This dual capacity facilitates the formation of robust intermolecular N-H···N hydrogen bonds, which are fundamental to their solid-state architecture. acs.orgnih.gov These interactions typically lead to the formation of supramolecular assemblies such as cyclic dimers, trimers, or catemeric (chain-like) structures. nih.gov The specific motif adopted depends on the steric and electronic nature of the substituents on the pyrazole ring. nih.gov In this compound, the bulky phenoxyethyl group at the C5 position would significantly influence the crystal packing, potentially favoring less sterically hindered arrangements.

| Compound Example | Crystal System | Space Group | Key Supramolecular Interaction | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Trigonal | R̅3c | Intermolecular N–H···N hydrogen bonding | acs.org |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Monoclinic | P2₁/c | Strong N—H···N and N—H···O hydrogen bonds forming a tetramer | iucr.org |

| Tris(pyrazol-1-yl)methane Copper(I) Complex | Monoclinic | P2₁/c | Non-classical hydrogen bonds involving the anion | mdpi.com |

| A Pyrazole-Pyrazoline Hybrid | Triclinic | P1̄ | Not specified, but complex intermolecular interactions are typical. | nih.gov |

Computational Chemistry and Theoretical Insights into 5 1 Phenoxyethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of molecular properties from first principles. researchgate.net These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations are used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For pyrazole (B372694) derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to elucidate their molecular structure and properties. derpharmachemica.comijeat.org In the case of 5-(1-phenoxyethyl)-1H-pyrazole, DFT would be used to determine the optimized spatial arrangement of the pyrazole ring relative to the phenoxyethyl substituent. The calculations would reveal the extent of electron delocalization within the pyrazole and phenyl rings. ijeat.org For instance, the C-N bond lengths within the pyrazole ring are expected to be intermediate between typical single and double bonds, confirming the aromatic character and electron delocalization in the heterocycle. ijeat.org

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound Note: These are representative values based on typical pyrazole structures and are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Length | N1-N2 | ~1.35 Å | Indicates partial double bond character in the pyrazole ring. |

| Bond Length | C-O (ether) | ~1.37 Å | Typical length for an aryl-alkyl ether linkage. |

| Bond Angle | C-O-C (ether) | ~118° | Reflects the sp2 hybridization of the phenyl carbon and sp3 of the ethyl carbon. |

| Dihedral Angle | Pyrazole-C-C-O | Variable | Determines the overall conformation and steric hindrance. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. fiveable.me The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. derpharmachemica.comfiveable.me

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter. A small band gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be distributed across the aromatic pyrazole and phenoxy systems. An analysis would provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data Note: The following values are hypothetical examples to illustrate typical results from FMO analysis.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -5.95 | Energy of the highest occupied orbital; relates to ionization potential. |

| LUMO Energy | -1.50 | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| Band Gap (ΔE) | 4.45 | Indicates high kinetic stability and low reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. ijeat.org It helps identify the regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), thereby predicting the sites for electrophilic and nucleophilic attack. wuxibiology.com

The MEP map uses a color spectrum where red indicates the most negative potential (electron-rich regions, attractive to electrophiles) and blue indicates the most positive potential (electron-poor regions, attractive to nucleophiles). researchgate.net For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the phenoxy group, identifying them as the primary sites for electrophilic attack or hydrogen bonding. ijeat.orgresearchgate.net

Positive Potential (Blue): Located on the hydrogen atom attached to the pyrazole nitrogen (N-H), indicating its acidity and its role as a hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.gov For this compound, MD simulations would be essential for analyzing the rotational freedom around the single bonds connecting the pyrazole, ethyl, and phenoxy moieties.

These simulations can identify the most populated (lowest energy) conformations in various environments, such as in a vacuum or in a specific solvent. This analysis helps to understand how the molecule's shape changes and which conformations are most likely to interact with biological targets or other reagents. mdpi.com

Theoretical Investigation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing researchers to model transition states and calculate activation energies for proposed synthetic routes. nih.gov The synthesis of pyrazoles often involves cycloaddition reactions. organic-chemistry.orgmdpi.com

For this compound, a theoretical investigation could model a plausible synthetic pathway, such as the reaction between a substituted hydrazine (B178648) and a β-dicarbonyl compound or an unsaturated ketone. DFT calculations could map the entire reaction energy profile, identifying the transition state structures and their corresponding energy barriers. nih.gov This information would help predict the feasibility of the reaction, its regioselectivity (i.e., why the phenoxyethyl group is at the 5-position), and the optimal conditions required.

Cheminformatics-Driven Predictive Modeling of Reactivity and Synthesis

For this compound, cheminformatics models could be applied in several ways:

Reactivity Prediction: By comparing its structural features to vast databases of known molecules, algorithms could predict its likely reactivity, stability, and potential toxicity.

Synthesis Planning: Retrosynthesis software can propose multiple synthetic routes to the target molecule by applying known reaction rules and templates in reverse. nih.govcheminf20.org This accelerates the process of designing an efficient synthesis.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models could predict biological activities or physical properties based on the molecule's calculated descriptors and structural fragments.

Coordination Chemistry and Catalytic Applications of 5 1 Phenoxyethyl 1h Pyrazole Derivatives

5-(1-phenoxyethyl)-1H-pyrazole as a Ligand in Metal Complexes

Detailed studies concerning the role of this compound as a ligand in the formation of metal complexes have not been identified in the available literature. Research on pyrazole-based ligands is extensive; however, the specific electronic and steric effects of the 1-phenoxyethyl substituent at the 5-position of the pyrazole (B372694) ring on its coordination properties have not been specifically documented.

There is no specific experimental data available that describes the coordination modes and binding sites of this compound with various metal centers. Generally, pyrazole ligands coordinate to metal ions through the pyridinic nitrogen atom (N2). However, without empirical evidence from structural studies such as X-ray crystallography or spectroscopic analysis of its complexes, any description of its specific binding behavior would be purely speculative.

No published synthetic procedures or characterization data for metal complexes specifically incorporating the this compound ligand were found. Consequently, there are no specific reaction conditions, precursor materials, or yields to report for the synthesis of its coordination compounds.

Supramolecular Chemistry and Advanced Material Integration

Intermolecular Interactions and Self-Assembly of Pyrazole (B372694) Architectures

The self-assembly of pyrazole derivatives is primarily driven by a combination of strong, directional hydrogen bonds and weaker, yet cumulatively significant, non-covalent interactions. These interactions guide the molecules to organize into predictable patterns, such as dimers, trimers, chains (catemers), and more complex networks. The specific arrangement is influenced by the nature and position of substituents on the pyrazole ring. For 5-(1-phenoxyethyl)-1H-pyrazole, the bulky and flexible phenoxyethyl group at the C5 position would play a crucial role in dictating the steric environment and influencing the final supramolecular structure.

The quintessential interaction in N-unsubstituted pyrazoles is the N-H···N hydrogen bond. The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor. This interaction is robust and leads to the formation of various common motifs.

Dimers, Trimers, and Tetramers: Pyrazole molecules can form cyclic assemblies (cyclamers) where multiple units are linked by N-H···N bonds. Symmetrically substituted pyrazoles, for instance, have shown a propensity to form dimers with N···N distances as short as 2.82 Å.

Catemers (Chains): Another prevalent motif is the catemer, where pyrazole molecules form infinite chains. This arrangement is common and results in helical or linear one-dimensional structures.

In the case of this compound, the N-H···N bond is the strongest and most predictable intermolecular interaction. The presence of the ether oxygen in the phenoxyethyl side chain also introduces a potential hydrogen bond acceptor site (N-H···O), which could compete with the pyrazole nitrogen and lead to different structural motifs. Studies on similar heterocyclic systems show that N-H···O and C-H···O interactions are common and contribute significantly to the stability of the crystal lattice.

Table 1: Representative Hydrogen Bond Geometries in Pyrazole-Based Crystal Structures

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|

| N-H···N | Pyrazole N-H···N Pyrazole | 2.82 - 2.97 | >160 | |

| N-H···O | Pyrazole N-H···O Carbonyl | 2.88 - 3.10 | >155 | |

| O-H···N | Hydroxyl O-H···N Pyrazole | ~2.90 | ~168 | |

| C-H···O | Phenyl C-H···O Carbonyl | >3.20 | >150 |

This table presents typical values observed in various pyrazole derivatives to illustrate the expected interactions for this compound. Data is generalized from referenced studies on related compounds.

Beyond hydrogen bonding, weaker interactions play a critical role in stabilizing the three-dimensional packing of pyrazole architectures.

C-H···π Interactions: The hydrogen atoms on the phenyl and pyrazole rings can interact with the electron-rich face of an adjacent aromatic ring. These C-H···π interactions are highly directional and are frequently observed in the crystal packing of pyrazole-based compounds, helping to reinforce the structures formed by stronger hydrogen bonds.

Anion-π and C-H···C Interactions: In more complex systems, particularly salts or co-crystals, other subtle interactions like anion-π and C-H···C contacts can further stabilize the supramolecular assembly.

Table 2: Typical Parameters for π-Stacking Interactions in Pyrazole Systems

| Interaction Type | Centroid-to-Centroid Distance (Å) | Slipped Angle (°) | Reference |

|---|---|---|---|

| Pyrazole···Pyrazole | ~3.4 - 3.9 | < 25 | |

| Phenyl···Phenyl | ~3.8 | ~20 | |

| Pyrazole···Phenyl | ~3.4 | Not Specified |

This table provides illustrative data from related compounds to suggest potential π-stacking geometries for this compound.

Design Principles for Supramolecular Assemblies

The construction of functional supramolecular materials from pyrazole-based building blocks relies on a set of established design principles. The primary consideration is the strategic placement of functional groups on the pyrazole core to control the directionality and strength of intermolecular interactions.

Hydrogen Bond Hierarchy: The strong, directional N-H···N hydrogen bond is the most powerful tool for directing the primary structure (e.g., forming a chain or a dimer). The design must account for this primary interaction.

Substituent Effects: The size, shape, and electronic nature of substituents determine the secondary structure. The bulky phenoxyethyl group in this compound will sterically influence which hydrogen-bonded motifs are possible and will guide the three-dimensional packing through weaker van der Waals and π-stacking interactions.

Tautomeric and Conformational Flexibility: Pyrazoles can exist in different tautomeric forms, and flexible side chains, like the phenoxyethyl group, can adopt various conformations. This flexibility can lead to polymorphism, where the same compound crystallizes into different structures (polymorphs) with distinct properties. Controlling crystallization conditions (solvent, temperature) is therefore crucial.

Co-crystallization: Introducing a second molecule (a co-former) that can form complementary interactions (e.g., a hydrogen bond acceptor to interact with the N-H group) is a powerful strategy to create new supramolecular assemblies with tailored properties.

Integration of this compound into Functional Materials

While direct applications for this compound have not been reported, the pyrazole scaffold is a key component in a wide range of functional materials. Based on the properties of its class, this compound could potentially be integrated into several types of advanced materials.

Luminescent Materials: Many pyrazole derivatives exhibit fluorescence or phosphorescence, particularly when their self-assembly leads to specific molecular arrangements. Aggregation-induced emission (AIE), where molecules become highly emissive upon aggregation in the solid state or in poor solvents, is a known phenomenon in some pyrazole systems. The combination of the pyrazole and phenyl rings in the target molecule provides a chromophore that could potentially exhibit interesting photophysical properties.

Liquid Crystals: The rod-like shape that can be adopted by pyrazole derivatives makes them candidates for liquid crystalline materials. By forming ordered assemblies through hydrogen bonding and π-stacking, populations of pyrazole molecules can achieve the orientational order required for mesophase formation.

Organic Electronics: The ability of pyrazole derivatives to form ordered stacks via π-π interactions makes them of interest for applications in organic electronics, where charge transport is dependent on the orbital overlap between adjacent molecules. The ordered stacking of the aromatic rings in an assembled structure of this compound could facilitate such charge transport pathways.

Porous Materials: The directed nature of hydrogen bonding in pyrazoles can be exploited to create porous supramolecular organic frameworks. These materials can have applications in gas storage, separation, or sensing.

The integration of this compound into such materials would require careful chemical modification or co-crystallization to optimize its self-assembly into the desired functional architecture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(1-phenoxyethyl)-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazines and α,β-unsaturated carbonyl precursors. For example, ethyl acetoacetate derivatives can react with phenylhydrazine in the presence of catalysts like acetic acid, followed by functionalization with phenoxyethyl groups via nucleophilic substitution or coupling reactions. Purification is typically achieved using column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H).

- X-ray Diffraction (XRD) : Resolves crystal structure and tautomeric forms in the solid state .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets explored for pyrazole derivatives like this compound?

- Methodological Answer : Pyrazole derivatives are screened for enzyme inhibition (e.g., COX-2, kinases) and antimicrobial activity. Standard assays include:

- Enzyme Inhibition : IC50 determination via spectrophotometric methods.

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays using broth microdilution .

Q. How does tautomerism affect the chemical reactivity of this compound?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol) influence reactivity and binding affinity. Stability can be assessed using:

- Solution NMR : Monitors tautomer ratios in different solvents.

- DFT Calculations : Predicts energetically favored tautomers .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Polar solvents like ethanol or methanol for high-purity crystals .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for specific biological targets?

- Methodological Answer :

- Molecular Docking : Predicts binding modes to target proteins (e.g., COX-2).

- QSAR Studies : Correlates substituent effects (e.g., phenoxy group size) with bioactivity.

- MD Simulations : Evaluates stability of ligand-receptor complexes .

Q. What experimental approaches resolve contradictions in reported bioactivity data for pyrazole derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature).

- Purity Validation : HPLC or LC-MS to confirm compound integrity.

- Tautomer-Specific Assays : Test individual tautomers isolated via crystallization .

Q. How do crystal packing forces influence the tautomeric equilibrium of this compound?

- Methodological Answer :

- XRD Analysis : Identifies hydrogen-bonding networks (e.g., N-H⋯O) stabilizing specific tautomers.

- Variable-Temperature XRD : Tracks tautomer ratios under thermal stress .

Q. What strategies enhance the regioselectivity of substituent introduction in pyrazole synthesis?

- Methodological Answer :

- Directed Metalation : Use of lithiation or palladium catalysts to direct substitutions.

- Protecting Groups : Temporary blocking of reactive sites (e.g., NH groups) .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Metabolic Stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated degradation.

- Solubility Optimization : Modify substituents (e.g., polar groups) to enhance aqueous solubility.

- In Vivo Testing : Pharmacokinetic profiling (e.g., half-life, bioavailability) in rodent models .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.